

Spectroscopic Profile of 2,4-Dimethylhexan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylhexan-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, **2,4-dimethylhexan-2-ol**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the standard experimental protocols for obtaining such spectra.

Core Spectroscopic Data

The following sections present the predicted spectroscopic data for **2,4-dimethylhexan-2-ol**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ^1H and ^{13}C NMR data for **2,4-dimethylhexan-2-ol** are summarized below.

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~0.90	Triplet	3H	-CH ₂ CH ₃ (C6)
~0.92	Doublet	3H	-CH(CH ₃) (C4-methyl)
~1.20	Singlet	6H	-C(OH)(CH ₃) ₂ (C2-methyls)
~1.35-1.50	Multiplet	2H	-CH ₂ CH ₃ (C5)
~1.55-1.70	Multiplet	1H	-CH(CH ₃) (C4)
~1.75	Singlet	1H	-OH
~1.25-1.40	Multiplet	2H	-CH(CH ₃)CH ₂ C(OH)- (C3)

¹³C NMR (Carbon-13) Data (Predicted)

Chemical Shift (δ) (ppm)	Carbon Atom
~10	C6
~20	C4-methyl
~25	C2-methyls
~30	C5
~35	C4
~50	C3
~72	C2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for **2,4-dimethylhexan-2-ol** are detailed below. Alcohols typically show a strong, broad O-H stretch and a C-O stretch.^[1]

Key IR Absorptions (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3400	Strong, Broad	O-H Stretch	Alcohol
~2960-2870	Strong	C-H Stretch	Alkane
~1465	Medium	C-H Bend	Alkane
~1375	Medium	C-H Bend	Alkane (gem-dimethyl)
~1150	Medium-Strong	C-O Stretch	Tertiary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **2,4-dimethylhexan-2-ol** is 130.23 g/mol [\[2\]](#) The expected fragmentation patterns for this tertiary alcohol are outlined below. Alcohols often undergo alpha-cleavage and dehydration in the mass spectrometer.[\[3\]](#)

Major Mass Spectral Peaks (Predicted)

m/z	Relative Abundance	Proposed Fragment
115	Low	[M-CH ₃] ⁺
112	Moderate	[M-H ₂ O] ⁺
101	Moderate	[M-C ₂ H ₅] ⁺
73	High	[C ₄ H ₉ O] ⁺ (from α-cleavage)
59	High	[C ₃ H ₇ O] ⁺ (from α-cleavage)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of the **2,4-dimethylhexan-2-ol** sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the neat liquid sample of **2,4-dimethylhexan-2-ol** directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.
 - Collect a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:

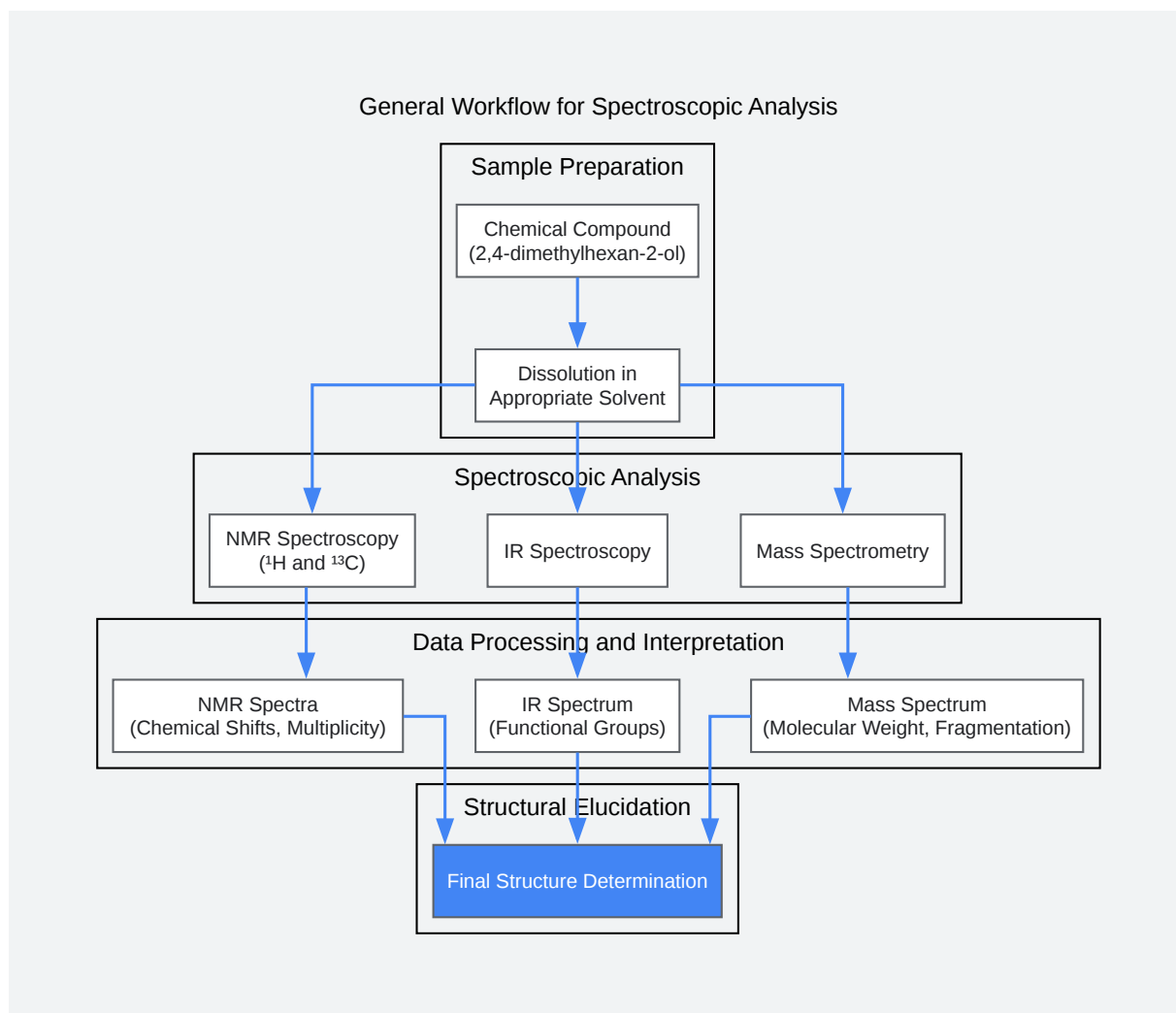
- Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Inject a dilute solution of **2,4-dimethylhexan-2-ol** in a volatile solvent (e.g., methanol or dichloromethane) into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
 - The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged fragments are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-dimethylhexan-2-ol**.



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References

- 1. sibran.ru [sibran.ru]
- 2. 2,4-Dimethylhexan-2-ol | C₈H₁₈O | CID 20541580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2,4-dimethyl- [webbook.nist.gov]
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